molecular formula C12H11FN4 B1407049 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1540342-95-7

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1407049
CAS No.: 1540342-95-7
M. Wt: 230.24 g/mol
InChI Key: AWBDVCRMXWLLCK-UHFFFAOYSA-N
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Description

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in the amygdala, where they are implicated in the regulation of anxiety and fear-related behaviors. Research indicates that inhibition of TRPC5 has anxiolytic effects in preclinical models, suggesting its potential as a novel therapeutic target for anxiety disorders. A study published in Nature demonstrated that this specific compound acts as a negative allosteric modulator, effectively reducing TRPC5 activity downstream of Gq-protein-coupled receptor signaling, which is a key pathway in emotional processing. Its research value lies in its utility as a pharmacological tool for probing the complex physiological and pathological roles of TRPC5 channels in the central nervous system. Scientists employ this compound to investigate TRPC5's involvement in neuronal excitability, synaptic plasticity, and its potential connection to other conditions such as depression and epilepsy. Furthermore, its selectivity profile makes it invaluable for dissecting the contributions of specific TRPC channel subtypes in native tissues and cellular systems.

Properties

IUPAC Name

5-amino-1-(4-fluoro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c1-7-5-9(13)3-4-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBDVCRMXWLLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the fluoro-substituted phenyl group: This step involves the coupling of the pyrazole intermediate with a fluoro-substituted benzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amination and nitrile formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the fluoro-substituted phenyl ring.

Scientific Research Applications

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the nitrile group play crucial roles in binding to active sites, while the fluoro-substituted phenyl ring enhances the compound’s lipophilicity and membrane permeability. This allows the compound to modulate biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the phenyl ring or pyrazole core, influencing reactivity, stability, and biological activity. Representative examples include:

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2,4-difluorophenyl Higher lipophilicity; pesticidal activity
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-Cl, 2-F on phenyl Enhanced metabolic stability
5-Amino-1-(2-fluoro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-F, 4-OCH₃ on phenyl Improved solubility
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Cl on phenyl Intermediate for agrochemical synthesis
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile) 2,6-Cl, 4-CF₃ on phenyl; sulfinyl group Broad-spectrum insecticide

Physicochemical Properties

  • Melting Points :

    • The 4-fluoro-2-methylphenyl derivative (target compound) has a reported melting point of ~170–171°C, comparable to analogs like 3s (170.7–171.2°C) .
    • Substitution with bulkier groups (e.g., methoxy in ) reduces melting points due to decreased crystallinity.
  • Spectral Data: ¹H NMR: The amino protons resonate at δ 7.47–8.26 ppm, while aromatic protons vary based on substituents (e.g., δ 7.64–7.62 ppm for 2-chlorophenyl analogs ). IR: The cyano group absorbs at ~2200 cm⁻¹; fluorine substitution enhances absorption intensity .

Biological Activity

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1540342-95-7) is a synthetic organic compound classified as a pyrazole derivative. It features an amino group, a fluoro-substituted phenyl ring, and a nitrile group, contributing to its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in anti-inflammatory, anticancer, and antimicrobial therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The functional groups present in the molecule facilitate binding to active sites, while the fluoro-substituted phenyl ring enhances lipophilicity and membrane permeability. This allows the compound to modulate various biological pathways effectively.

Anticancer Properties

Research indicates that 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro studies have demonstrated IC50 values ranging from low micromolar concentrations against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells . Notably, it has been reported that this compound does not exhibit toxicity towards normal fibroblast cells, indicating a selective action against cancerous cells.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has demonstrated potential in reducing inflammation markers in biological assays, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been explored to optimize its biological efficacy. Modifications at various positions of the pyrazole ring have led to variations in potency and selectivity against different biological targets. For instance:

Modification Biological Activity
Substitution at N1Loss of antiproliferative activity in some derivatives
Fluorine substitutionEnhanced lipophilicity and membrane permeability
Nitrile group presenceFacilitates enzyme interactions and increases potency

These findings highlight the importance of specific structural features in determining the pharmacological profile of this compound.

Study 1: Anticancer Activity Assessment

In a study examining the anticancer potential of various pyrazole derivatives, 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile was identified as a potent inhibitor of tubulin polymerization. The study utilized molecular docking simulations alongside experimental assays to elucidate the binding interactions at the colchicine binding site on tubulin .

Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of this compound involved assessing its effects on cytokine production in vitro. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Q & A

Q. Table 1: Representative Characterization Data for Pyrazole Derivatives

IntermediateMelting Point (°C)Key Spectral Data (¹H NMR)
Pyrazole carboxamide 4b178δ 7.2–7.4 (Ar-H), δ 2.3 (CH₃)
Pyrazole carbonitrile133–134δ 6.8–7.1 (Ar-H), δ 1.9 (CH₃)

Basic: How is the crystal structure of this pyrazole derivative determined, and what insights does it provide?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the 3D structure:

  • Data Collection : At low temperatures (e.g., 193 K) to minimize thermal motion .
  • Refinement Metrics : R factor ≤ 0.038, data-to-parameter ratio > 12.5 for high precision .
  • Key Insights : Confirms the planarity of the pyrazole ring, spatial orientation of the 4-fluoro-2-methylphenyl group, and hydrogen-bonding networks influencing stability .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:
Molecular Docking and QSAR Modeling are used to assess interactions with targets (e.g., kinases, carbonic anhydrases):

  • Docking Software : AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., COX-2, mGluR5) .
  • Pharmacophore Mapping : Identifies critical functional groups (e.g., amino, carbonitrile) for activity .
  • Validation : Compare predicted IC₅₀ values with experimental enzymatic assays .

Q. Table 2: Predicted vs. Experimental Activity for Analogous Compounds

TargetPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)
Carbonic Anhydrase IX0.120.15 (±0.03)
COX-21.82.1 (±0.2)

Advanced: How to resolve contradictions in reported bioactivity data for structurally similar pyrazoles?

Methodological Answer:
Contradictions arise due to substituent effects or assay conditions. Strategies include:

  • Meta-Analysis : Compare data across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
  • SAR Studies : Systematically vary substituents (e.g., 4-fluoro vs. 4-chloro phenyl) to isolate activity trends .
  • Control Experiments : Validate assay conditions (pH, temperature) and purity (>95% by HPLC) .

Basic: What purity assessment techniques are critical for this compound?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
  • TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane) .

Advanced: What mechanistic pathways explain the regioselectivity of pyrazole ring formation?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) direct nucleophilic attack to the β-position .
  • Steric Factors : Bulky substituents (e.g., 4-fluoro-2-methylphenyl) favor 1,3-disubstitution patterns .
  • Kinetic vs. Thermodynamic Control : Vilsmeier–Haack formylation favors kinetic products under low-temperature conditions .

Advanced: How to optimize synthetic yield while minimizing side products?

Methodological Answer:

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
  • Workup Strategies : Chromatography (silica gel, gradient elution) isolates the target compound from regioisomers .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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